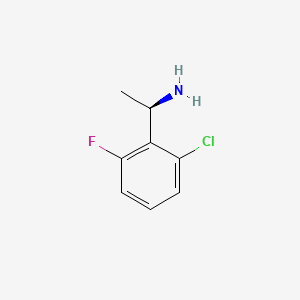

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine

Description

Properties

IUPAC Name |

(1R)-1-(2-chloro-6-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQXZWHHERXWHA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine CAS number

An In-Depth Technical Guide to (R)-1-(2-Chloro-6-fluorophenyl)ethanamine

Introduction: The Significance of a Chiral Amine

This compound, identified by the CAS Number 1100575-44-7 , is a highly valuable chiral building block in modern medicinal chemistry.[1] As a primary amine featuring a stereogenic center, its enantiomerically pure form is crucial for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both chloro and fluoro substituents on the phenyl ring provides chemists with strategic points for molecular modification, influencing properties like metabolic stability, lipophilicity, and binding affinity to biological targets. This guide offers a technical overview of its properties, synthesis, analytical characterization, and applications for professionals in drug discovery and development. Its primary utility lies in constructing APIs, particularly those targeting the central nervous system, such as antidepressants and antipsychotics, where precise stereochemistry is paramount for efficacy and safety.[2][3]

Physicochemical and Handling Properties

The fundamental properties of this compound are summarized below. Proper storage is critical to maintain its chemical integrity and purity.

| Property | Value | Source |

| CAS Number | 1100575-44-7 | [1] |

| Molecular Formula | C₈H₉ClFN | [4] |

| Molecular Weight | 173.62 g/mol | [4] |

| MDL Number | MFCD06761974 | [2] |

| Appearance | Typically a liquid (form may vary) | |

| Purity | ≥99% (typical for research/pharma grade) | |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |

Asymmetric Synthesis: A Protocol for Enantioselective Production

The synthesis of enantiomerically pure this compound is most commonly achieved through the asymmetric reductive amination of its corresponding prochiral ketone, 1-(2-chloro-6-fluorophenyl)ethan-1-one (CAS 87327-69-3). This process utilizes a chiral catalyst to direct the formation of the desired (R)-enantiomer.

Causality in Synthesis Design

The choice of asymmetric transfer hydrogenation is deliberate. This method avoids the use of high-pressure hydrogen gas and often employs more accessible and stable chiral ligands compared to direct hydrogenation. The catalyst, typically a Ruthenium or Rhodium complex with a chiral diamine or amino alcohol ligand, creates a chiral pocket. The ketone substrate coordinates to the metal center in a sterically favored orientation, exposing one of its prochiral faces to the hydride source (e.g., formic acid/triethylamine azeotrope), leading to the preferential formation of the (R)-alcohol, which is then aminated. This strategy is a cornerstone of modern asymmetric synthesis for producing chiral amines and alcohols.[5]

Sources

- 1. 1100575-44-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine: Physicochemical Properties, Enantioselective Synthesis, and Analytical Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine is a highly valuable chiral building block in modern medicinal chemistry. Its structural features—a stereogenic center directly attached to a di-halogenated phenyl ring—make it a critical intermediate for synthesizing complex pharmaceutical agents, particularly those targeting the central nervous system.[1] This technical guide provides a comprehensive, field-proven overview of this compound, designed for professionals in drug discovery and development. We delve into its core physicochemical properties, detail a robust protocol for its enantioselective synthesis via asymmetric reduction, and outline a self-validating analytical workflow for structural and stereochemical verification. The causality behind key experimental choices is explained, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Importance of Halogenated Chiral Amines in Drug Design

Chiral amines are foundational structural motifs in a vast number of pharmaceuticals, with estimates suggesting they are present in 40-45% of small-molecule drugs.[2] The specific three-dimensional arrangement of atoms (stereochemistry) is not a trivial detail; it is fundamental to molecular recognition at the biological target. Different enantiomers of a drug can exhibit vastly different potency, selectivity, and metabolic profiles. Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[3]

This compound is of particular interest due to the ortho-chloro and ortho-fluoro substituents on the phenyl ring. These halogens are not mere placeholders; they serve critical functions:

-

Modulation of Physicochemical Properties: Halogens, particularly fluorine, can significantly alter a molecule's lipophilicity, metabolic stability, and pKa, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Control: The steric bulk of the ortho-substituents can lock the molecule into a preferred conformation, which can be crucial for optimal binding to a target protein.

-

Novel Binding Interactions: Chlorine atoms can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.

This guide provides the essential technical knowledge required to effectively utilize this powerful building block.

Core Physicochemical and Structural Data

A precise understanding of a starting material's properties is non-negotiable for reproducible and scalable chemistry. The key quantitative data for this compound are summarized below.

| Property | Value | Data Source(s) |

| Molecular Formula | C₈H₉ClFN | [1][4][5][6][7] |

| Molecular Weight | 173.62 g/mol | [1][4] |

| CAS Number | 1100575-44-7 | [1][5] |

| Appearance | Colorless to light yellow liquid | - |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [1][5] |

| Monoisotopic Mass | 173.040755 Da | [6][8] |

Enantioselective Synthesis: An Experimentally Grounded Protocol

The most direct and widely adopted strategy for producing α-chiral primary amines is the asymmetric hydrogenation or reduction of a prochiral imine or ketone.[2][9] This approach avoids the inefficiencies of classical resolution. We will detail a protocol based on the asymmetric reduction of the corresponding ketone precursor, 1-(2-chloro-6-fluorophenyl)ethan-1-one.

Rationale for Method Selection

Choice of Precursor: 1-(2-chloro-6-fluorophenyl)ethan-1-one is the logical precursor, as the ketone carbonyl group is prochiral and can be stereoselectively reduced to the corresponding alcohol.

Choice of Catalytic System: The use of a CBS (Corey-Bakshi-Shibata) catalyst, specifically (R)-2-methyl-CBS-oxazaborolidine, is selected for this protocol. This system is well-established for the highly enantioselective reduction of aryl ketones. The causality for its effectiveness lies in the formation of a rigid, sterically defined complex between the catalyst and the ketone, which forces the hydride reducing agent (borane) to attack one face of the carbonyl preferentially, leading to the desired (R)-alcohol with high enantiomeric excess (ee). The subsequent conversion of the alcohol to the amine is a standard, high-yielding transformation.

Detailed Experimental Protocol

Part A: Asymmetric Reduction to (R)-1-(2-Chloro-6-fluorophenyl)ethanol

-

Reactor Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Charging: Charge the flask with 1-(2-chloro-6-fluorophenyl)ethan-1-one (1.0 eq) and anhydrous tetrahydrofuran (THF, ~5 mL per mmol of ketone). Stir until fully dissolved.

-

Catalyst Introduction: Cool the solution to 0 °C in an ice-water bath. Add (R)-2-methyl-CBS-oxazaborolidine solution (1 M in toluene, 0.05 - 0.1 eq) dropwise via syringe. Stir for 15 minutes to allow for catalyst-ketone complexation.

-

Reductant Addition: Add borane dimethyl sulfide complex (BMS, ~1.1 eq) dropwise via the dropping funnel over 30-60 minutes. Causality Check: A slow addition rate is critical to control the exotherm and maintain the low temperature, which is essential for achieving high enantioselectivity.

-

Reaction Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting ketone is complete (typically 1-4 hours).

-

Reaction Quench: Carefully and slowly add methanol dropwise at 0 °C to quench excess BMS until gas evolution ceases.

-

Aqueous Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-1-(2-chloro-6-fluorophenyl)ethanol. This is often of sufficient purity for the next step.

Part B: Conversion of Alcohol to the Target Amine

The chiral alcohol is typically converted to the amine via a two-step sequence involving activation (e.g., mesylation) and displacement with an amine source.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target chiral amine.

Analytical Validation: A Self-Validating System

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure. The number of signals, their chemical shifts, splitting patterns (coupling constants), and integrations must be fully consistent with the proposed structure.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the compound.

Enantiomeric Purity Determination

Rationale for Method Selection: The gold standard for determining the enantiomeric purity of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[3] CSPs create a transient, diastereomeric interaction with each enantiomer, causing them to travel through the column at different rates, resulting in their separation. Polysaccharide-based CSPs are particularly effective for a wide range of compounds.[3]

Protocol: Chiral HPLC Analysis

-

System: An HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based CSP column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol like isopropanol (IPA) or ethanol. For basic amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to prevent peak tailing and achieve good resolution.[10] A common starting condition is 90:10 (v/v) n-hexane:IPA + 0.1% DEA.

-

Sample Preparation: Prepare a stock solution of the amine at ~1 mg/mL in the mobile phase. Dilute as necessary to be within the linear range of the detector.

-

Analysis: Inject the sample and run the chromatogram. The two enantiomers will appear as distinct peaks with different retention times.

-

Validation & Calculation: To confirm peak identity, inject a sample of the racemic mixture. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the (R) and (S) enantiomers: % ee = [ (A_R - A_S) / (A_R + A_S) ] × 100

Analytical Workflow Diagram

Caption: A self-validating workflow for product characterization.

References

- A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separ

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen

- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

- Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.

- This compound. MySkinRecipes.

- A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem.

- This compound. ChemicalBook.

- Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org.

- (R)-1-(2-chloro-3-fluorophenyl)ethanamine | C8H9ClFN. PubChem.

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- 14.

- 1100575-44-7|this compound. BLDpharm.

- 1-(2-Chloro-3-fluorophenyl)ethanamine 1270482-67-1 wiki. Guidechem.

- 1-(2-chloro-6-fluorophenyl)ethan-1-amine. Chemical Technology Co.,LTD(expird).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. 1100575-44-7|this compound|BLD Pharm [bldpharm.com]

- 6. guidechem.com [guidechem.com]

- 7. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE, CasNo.1000878-44-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 8. (R)-1-(2-chloro-3-fluorophenyl)ethanamine | C8H9ClFN | CID 55273760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of (R)-1-(2-Chloro-6-fluorophenyl)ethanamine

Abstract: (R)-1-(2-chloro-6-fluorophenyl)ethanamine is a pivotal chiral building block in the pharmaceutical industry, essential for the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is crucial for the desired pharmacological activity and efficacy of the final drug products. This guide provides an in-depth exploration of the primary synthetic pathways to this high-value intermediate, tailored for researchers, chemists, and professionals in drug development. We will dissect three core strategies: Asymmetric Reductive Amination, Biocatalytic Transamination, and Classical Chiral Resolution. Each section will delve into the underlying chemical principles, provide field-proven insights into experimental choices, and present detailed, actionable protocols.

Retrosynthetic Analysis and Precursor Synthesis

The logical starting point for synthesizing the target amine is the corresponding prochiral ketone, 2-chloro-6-fluoroacetophenone . The primary challenge lies in the stereoselective introduction of the amine group at the benzylic position to yield the desired (R)-enantiomer.

Synthesis of 2-Chloro-6-fluoroacetophenone (3): The key precursor is typically synthesized via a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (1). Due to the directing effects of the chloro and fluoro substituents, acylation can lead to a mixture of isomers. A more controlled approach involves the use of organometallic reagents. For instance, lithiation of 1-chloro-3-fluorobenzene followed by quenching with an acetylating agent can provide more regioselective access to the desired ketone.

A common laboratory-scale synthesis proceeds from 2-chloro-6-fluorobenzoic acid, converting it to the corresponding acyl chloride and then reacting it with a suitable methyl organometallic reagent.

Core Synthetic Pathways

The three predominant strategies for the asymmetric synthesis of this compound are outlined below. The choice of method often depends on factors such as scale, cost, available equipment, and desired enantiomeric purity.

Caption: Overview of primary synthetic routes to the target chiral amine.

Pathway I: Asymmetric Reductive Amination

This is one of the most robust and widely used methods for synthesizing chiral amines. The strategy can be executed using either a chiral auxiliary or a chiral catalyst. The use of (R)-tert-butanesulfinamide, often called Ellman's auxiliary, is a preeminent example of the auxiliary-based approach.[1]

Mechanism: The process involves two key steps:

-

Diastereoselective Imine Formation: The ketone precursor is condensed with (R)-tert-butanesulfinamide. This reaction is typically promoted by a Lewis acid, such as titanium(IV) ethoxide, which activates the ketone and acts as a water scavenger, driving the equilibrium towards the N-sulfinyl imine intermediate.[2]

-

Diastereoselective Reduction: The resulting C=N bond of the chiral sulfinylimine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reducing agent (e.g., NaBH₄) to the opposite face. This facial bias leads to the formation of one diastereomer in high excess.

-

Auxiliary Cleavage: The sulfinyl group is easily removed under mild acidic conditions (e.g., HCl in methanol) to yield the desired primary amine hydrochloride salt with high enantiopurity.[3]

Caption: Workflow for Asymmetric Reductive Amination using Ellman's Auxiliary.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 2-chloro-6-fluoroacetophenone (1.0 equiv) in anhydrous THF (approx. 0.5 M), add (R)-tert-butanesulfinamide (1.05 equiv). To this mixture, add titanium(IV) ethoxide (2.0 equiv) and heat the reaction to 65°C for 8-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ketone.

-

Reduction: Cool the reaction mixture to -40°C. In a separate flask, prepare a solution of sodium borohydride (2.0 equiv) in THF. Add the NaBH₄ solution to the reaction mixture slowly, maintaining the temperature below -35°C. Allow the reaction to stir for 4-6 hours at this temperature.

-

Workup: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaCl solution. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Cleavage: Dissolve the crude sulfinamide adduct in methanol (approx. 0.4 M) and add a solution of 4M HCl in dioxane (3.0-4.0 equiv). Stir the mixture at room temperature for 1-2 hours until cleavage is complete (monitored by TLC).

-

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt of the product. Filter, wash with MTBE, and dry under vacuum to afford this compound hydrochloride.

Pathway II: Biocatalytic Transamination

Enzymatic synthesis represents a green, highly selective, and increasingly scalable alternative to traditional chemical methods.[4] ω-Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[5] By selecting an (R)-selective transaminase, the prochiral ketone can be directly converted to the (R)-amine with exceptionally high enantiomeric excess (>99% ee).[6]

Mechanism: The catalytic cycle involves two half-reactions:

-

The PLP cofactor, bound to the enzyme, reacts with an amine donor (e.g., isopropylamine or L-alanine) to form a pyridoxamine-5'-phosphate (PMP) intermediate and releases a ketone byproduct (acetone or pyruvate).

-

The ketone substrate enters the active site and reacts with the PMP intermediate, transferring the amino group to form the chiral amine product and regenerating the PLP cofactor for the next cycle.

The reaction is an equilibrium process. To drive it towards product formation, a large excess of the amine donor is typically used, or the ketone byproduct is removed in situ (e.g., using lactate dehydrogenase to convert pyruvate to lactate).[7]

Caption: Catalytic cycle of a ω-Transaminase for asymmetric amine synthesis.

Experimental Protocol: Biocatalytic Transamination

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5). Add pyridoxal-5'-phosphate (PLP) cofactor to a final concentration of 1 mM.

-

Reagents: Add the amine donor, isopropylamine, to a final concentration of 0.5-1.0 M. Add the 2-chloro-6-fluoroacetophenone substrate (typically dissolved in a water-miscible co-solvent like DMSO to aid solubility) to a final concentration of 50-100 mM.

-

Enzyme Addition: Initiate the reaction by adding a suitable (R)-selective ω-transaminase (as a lyophilisate or whole-cell preparation) to a specified loading (e.g., 5-10% w/v).

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours. Monitor the conversion and enantiomeric excess by chiral HPLC or GC.

-

Workup and Isolation: Once the reaction reaches completion, acidify the mixture with aqueous HCl to pH 1-2 to stop the enzyme. Extract the unreacted substrate and byproduct with an organic solvent like MTBE. Adjust the aqueous layer to pH >10 with NaOH and extract the free amine product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-amine. Further purification can be achieved by distillation or salt formation if required.

Pathway III: Chiral Resolution of Racemic Amine

This classical method involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers. It remains a viable and industrially relevant strategy, especially when a suitable and affordable resolving agent is available.[8]

Mechanism:

-

Racemic Amine Synthesis: The precursor ketone is converted to the racemic amine via a standard, non-chiral reductive amination or other classical methods.

-

Diastereomeric Salt Formation: The racemic amine is treated with a single enantiomer of a chiral acid (the resolving agent), such as (+)-Tartaric Acid or a derivative. This forms a pair of diastereomeric salts: [(R)-amine-(+)-acid] and [(S)-amine-(+)-acid].

-

Fractional Crystallization: Diastereomers have different physical properties, including solubility. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution.

-

Liberation of the Free Amine: The isolated, diastereomerically pure salt is then treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free, enantiomerically pure (R)-amine.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Chiral Resolution

-

Preparation of Racemic Amine: Synthesize racemic 1-(2-chloro-6-fluorophenyl)ethanamine using a standard method such as reductive amination with ammonia and a reducing agent like sodium cyanoborohydride.

-

Salt Formation: Dissolve the racemic amine (1.0 equiv) in a suitable solvent, such as ethanol or isopropanol, with gentle heating. In a separate flask, dissolve the chiral resolving agent, for example, L-(-)-Dibenzoyl-tartaric acid (0.5 equiv, as often only one enantiomer needs to precipitate), in the same solvent.

-

Crystallization: Add the resolving agent solution to the amine solution. The diastereomeric salt may precipitate immediately or upon cooling. Allow the mixture to cool slowly to room temperature, and then potentially to 0-5°C, to maximize the yield of the crystalline salt.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. The enantiomeric purity of the amine in the salt should be checked at this stage by liberating a small sample and analyzing it via chiral HPLC. Recrystallization may be necessary to improve diastereomeric purity.

-

Liberation of Free Amine: Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add an aqueous base (e.g., 2M NaOH) until the aqueous layer is strongly basic (pH > 11). Stir until all solids dissolve.

-

Extraction: Separate the layers and extract the aqueous phase with additional portions of the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (R)-amine.

Comparative Analysis of Synthetic Strategies

| Parameter | Asymmetric Reductive Amination | Biocatalytic Transamination | Chiral Resolution |

| Enantioselectivity | Good to Excellent (often 90-99% de) | Excellent (typically >99% ee) | Potentially Excellent (>99% ee), but may require recrystallization |

| Yield | Good | Good, but limited by equilibrium | Theoretically limited to 50% (unless the unwanted enantiomer is racemized and recycled) |

| Scalability | Well-established and highly scalable | Highly scalable, common in industry | Very scalable, a classical industrial method |

| Reagent Cost | Chiral auxiliaries/catalysts can be expensive | Enzymes can have high upfront cost but are reusable and efficient | Chiral resolving agents are often inexpensive commodity chemicals |

| Process Conditions | Often requires anhydrous conditions and/or cryogenic temperatures | Mild conditions (aqueous, ambient temp/pressure) | Generally mild conditions |

| Waste Generation | Stoichiometric auxiliary waste; metal catalyst waste | Green process, biodegradable waste | Generates at least 50% of unwanted enantiomer as waste |

| Development Time | Moderate; screening of catalysts/conditions may be needed | Can be lengthy; requires enzyme screening and process optimization | Can be lengthy; requires screening of resolving agents and solvents |

References

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]

-

Myers, A. G. Research Group. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). [Link]

-

Zhang, X. et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. PNAS. [Link]

-

Wikipedia. tert-Butanesulfinamide. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Grogan, G. et al. (2018). Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases from Fungi. ResearchGate. [Link]

- Google P

- Google Patents.

-

Onyx Scientific. Chiral Resolution Screening. [Link]

-

Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]

-

Zhang, Z. et al. Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. [Link]

-

Takeda Pharmaceutical Company. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. [Link]

-

University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

-

Quora. What is the chemical method for the resolution of (+) tartaric acid?. [Link]

-

Rodrigues, C. J. C. et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar. [Link]

-

Liu, W. et al. (2022). Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. National Institutes of Health. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. EP2446026B1 - Transaminase reactions - Google Patents [patents.google.com]

- 4. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. onyxipca.com [onyxipca.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to (R)-1-(2-Chloro-6-fluorophenyl)ethanamine: Structure Elucidation and Characterization

Introduction

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of complex molecular entities.[1] Its stereospecific nature and the presence of a substituted phenyl ring make it a valuable synthon for creating targeted therapeutics. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and quality control throughout the synthetic and manufacturing processes.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and draws upon field-proven insights to explain the causality behind the observed and predicted spectral features.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic signatures.

Figure 1: Chemical structure of this compound.

The key structural features that dictate the spectroscopic output are:

-

A trisubstituted aromatic ring: The electron-withdrawing chloro and fluoro groups significantly influence the electron density distribution in the phenyl ring, affecting the chemical shifts of the aromatic protons and carbons.

-

A chiral center: The stereogenic carbon atom (C1 of the ethylamine chain) leads to diastereotopic protons in certain situations and is a key feature for chiral analysis techniques.

-

A primary amine: The -NH₂ group exhibits characteristic stretching vibrations in the IR spectrum and influences the fragmentation pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like this compound, NMR can also be used to assess enantiomeric purity with the use of chiral derivatizing or solvating agents.[2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.10 | m | 3H | Ar-H |

| ~ 4.50 | q | 1H | CH-NH₂ |

| ~ 1.80 | s (broad) | 2H | NH₂ |

| ~ 1.50 | d | 3H | CH₃ |

Interpretation and Rationale:

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear as a complex multiplet in the downfield region (δ 7.10-7.30 ppm). The electron-withdrawing effects of the chlorine and fluorine atoms deshield these protons. The coupling between them (ortho, meta, and para) will result in a complex splitting pattern.

-

Methine Proton (CH-NH₂): The proton on the chiral carbon, adjacent to the nitrogen and the aromatic ring, is expected to be a quartet due to coupling with the three methyl protons. Its chemical shift is significantly downfield (~4.50 ppm) due to the deshielding effects of the adjacent aromatic ring and the electronegative nitrogen atom.

-

Amine Protons (NH₂): The two protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent, but is anticipated around δ 1.80 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Methyl Protons (CH₃): The three protons of the methyl group will appear as a doublet around δ 1.50 ppm due to coupling with the single methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 140 | C-CH |

| ~ 135 (d, ²JCF ≈ 15 Hz) | C-Cl |

| ~ 130 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 115 (d, ²JCF ≈ 20 Hz) | Ar-CH |

| ~ 50 | CH-NH₂ |

| ~ 25 | CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon directly attached to the highly electronegative fluorine atom will be the most downfield and will appear as a doublet due to one-bond coupling with ¹⁹F. The carbon attached to the chlorine will also be downfield. The other aromatic carbons will appear in the typical aromatic region (δ 110-140 ppm), with their specific shifts influenced by the positions of the substituents.

-

Aliphatic Carbons: The methine carbon of the chiral center (CH-NH₂) is expected around δ 50 ppm, influenced by the attached nitrogen and aromatic ring. The methyl carbon (CH₃) will be the most upfield carbon, appearing around δ 25 ppm.

Figure 2: A typical workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1650 - 1550 | N-H bend (scissoring) | Primary Amine |

| 1250 - 1000 | C-F stretch | Aryl-Fluoride |

| 800 - 600 | C-Cl stretch | Aryl-Chloride |

Interpretation and Rationale:

-

N-H Vibrations: The primary amine will show two characteristic N-H stretching bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. An N-H bending vibration is also expected around 1650-1550 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Aromatic Ring: The C=C stretching vibrations of the phenyl ring will produce several bands in the 1600-1450 cm⁻¹ region.

-

Carbon-Halogen Vibrations: The C-F and C-Cl stretching vibrations are found in the fingerprint region of the spectrum, typically between 1250 cm⁻¹ and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 173. The presence of chlorine will result in an M+2 peak at m/z = 175 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Major Fragment Ions:

-

m/z = 158: Loss of the methyl group (•CH₃) from the molecular ion. This is a common fragmentation pathway for ethylamines.

-

m/z = 142: Loss of the amine group (•NH₂) and a proton.

-

Benzylic Cleavage: Cleavage of the C-C bond between the chiral carbon and the methyl group is highly favorable, leading to a stable benzylic cation.

-

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide has provided a detailed, in-depth analysis of its predicted NMR, IR, and MS spectra. The interpretations are based on established principles of spectroscopy and provide a solid framework for scientists to identify and characterize this important chiral building block. While the data presented here is predictive, it serves as a robust guide for interpreting experimental results and for quality control in a laboratory or manufacturing setting.

References

-

Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). University of Texas at Austin Libraries. Retrieved January 20, 2026, from [Link]

-

Kumar, A. P., Jin, D., & Lee, Y.-I. (2012). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Dragna, J. M., Gade, A. M., Tran, L., Lynch, V. M., & Anslyn, E. V. (2015). Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. Chirality, 27(4), 294–298. [Link]

-

Gu, G., Zhao, C., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. [Link]

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7751–7757. [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved January 20, 2026, from [Link]

-

Supporting Information for: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). NP-MRD. Retrieved January 20, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Tufts University. Retrieved January 20, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

-

(R)-1-(2-chloro-3-fluorophenyl)ethanamine. PubChem. Retrieved January 20, 2026, from [Link]

-

NLX-204. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride. PubChemLite. Retrieved January 20, 2026, from [Link]

-

Tables For Organic Structure Analysis. (n.d.). University of California, Los Angeles. Retrieved January 20, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [Link]

-

p-Chloroaniline. NIST WebBook. Retrieved January 20, 2026, from [Link]

-

Ethanamine, 2-chloro-N-methyl-. PubChem. Retrieved January 20, 2026, from [Link]

-

1-(2-chloro-6-fluorophenyl)ethan-1-ol. Chemcd. Retrieved January 20, 2026, from [Link]

-

2-(2-chloro-6-fluorophenyl)ethylamine hydrochloride. PubChemLite. Retrieved January 20, 2026, from [Link]

-

2-Chloro-6-fluorophenol, o-methoxycarbonyl-. NIST WebBook. Retrieved January 20, 2026, from [Link]

-

(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. Retrieved January 20, 2026, from [Link]

-

2-Chloroethylamine. PubChem. Retrieved January 20, 2026, from [Link]

Sources

Chiral Synthesis of 1-(2-Chloro-6-fluorophenyl)ethanamine: An In-Depth Technical Guide

Abstract

This comprehensive technical guide provides a detailed exploration of the chiral synthesis of 1-(2-chloro-6-fluorophenyl)ethanamine, a pivotal chiral building block in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the primary synthetic strategies, including asymmetric synthesis, enzymatic kinetic resolution, and chiral chromatography. The guide emphasizes the causality behind experimental choices, providing field-proven insights and detailed, step-by-step protocols. Visual aids in the form of diagrams and structured data tables are included to enhance understanding and practical application.

Introduction: The Significance of Chiral 1-(2-Chloro-6-fluorophenyl)ethanamine

Chiral amines are fundamental components in a vast array of biologically active molecules and pharmaceuticals. The specific stereochemistry of these amines often dictates their pharmacological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. 1-(2-Chloro-6-fluorophenyl)ethanamine is a crucial chiral intermediate, valued for its role in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motifs are present in compounds targeting a range of therapeutic areas. The ability to produce this amine in a highly enantiopure form is therefore of paramount importance for the development of safe and effective medicines.

This guide delves into the core methodologies for achieving the enantioselective synthesis of this key intermediate, providing both theoretical understanding and practical, actionable protocols.

Strategic Approaches to Chiral Synthesis

The synthesis of enantiomerically pure 1-(2-chloro-6-fluorophenyl)ethanamine can be approached through several strategic pathways. The choice of method often depends on factors such as scalability, cost-effectiveness, desired enantiomeric purity, and available resources. The three primary strategies discussed in this guide are:

-

Asymmetric Synthesis: This "chiral-by-design" approach involves the use of chiral auxiliaries or catalysts to directly produce the desired enantiomer in excess.

-

Enzymatic Kinetic Resolution: This biocatalytic method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

-

Chiral Chromatography: This powerful separation technique employs chiral stationary phases to resolve racemic mixtures into their individual enantiomers.

The following sections will provide a detailed examination of each of these strategies, complete with experimental protocols and mechanistic insights.

Asymmetric Synthesis: A Directed Approach to Enantiopurity

Asymmetric synthesis stands as a powerful and elegant strategy for obtaining chiral molecules. One of the most reliable and widely adopted methods for the asymmetric synthesis of primary amines involves the use of N-tert-butanesulfinamide as a chiral auxiliary.[1][2] This method, pioneered by Ellman, relies on the diastereoselective addition of a nucleophile to a chiral N-tert-butanesulfinyl imine.[3]

The general workflow for this approach is depicted below:

Caption: Asymmetric synthesis of 1-(2-chloro-6-fluorophenyl)ethanamine.

Synthesis of the Precursor: 2-Chloro-6-fluoroacetophenone

A reliable synthesis of the starting ketone, 2-chloro-6-fluoroacetophenone, is crucial. A common method involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.

Experimental Protocol: Synthesis of 2-Chloro-6-fluoroacetophenone

| Reagent/Parameter | Quantity/Value |

| 1-Chloro-3-fluorobenzene | 1.0 equiv |

| Acetyl chloride | 1.1 equiv |

| Aluminum chloride (AlCl₃) | 1.2 equiv |

| Dichloromethane (DCM) | Anhydrous |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

Step-by-Step Methodology:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride in dry dichloromethane, slowly add acetyl chloride under an inert atmosphere.

-

Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Add 1-chloro-3-fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by vacuum distillation or column chromatography.

Asymmetric Synthesis Protocol

Step 1: Condensation to Form the Chiral N-tert-Butanesulfinyl Imine

| Reagent/Parameter | Quantity/Value |

| 2-Chloro-6-fluoroacetophenone | 1.0 equiv |

| (R)- or (S)-tert-Butanesulfinamide | 1.05 equiv |

| Titanium(IV) ethoxide (Ti(OEt)₄) | 1.5 equiv |

| Tetrahydrofuran (THF) | Anhydrous |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

Step-by-Step Methodology:

-

To a solution of 2-chloro-6-fluoroacetophenone and the chosen enantiomer of tert-butanesulfinamide in anhydrous THF, add titanium(IV) ethoxide.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the formation of the imine by TLC.

-

Cool the reaction to room temperature and quench by the addition of brine.

-

Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which is typically used in the next step without further purification.

Step 2: Diastereoselective Reduction of the Imine

The choice of reducing agent is critical for achieving high diastereoselectivity. Common reducing agents include sodium borohydride (NaBH₄) and L-Selectride®. The stereochemical outcome can often be controlled by the choice of the reducing agent.[4]

| Reagent/Parameter | Quantity/Value |

| N-tert-Butanesulfinyl Imine | 1.0 equiv |

| Sodium borohydride (NaBH₄) | 1.5 equiv |

| Tetrahydrofuran (THF) | Anhydrous |

| Temperature | -48 °C to -78 °C |

| Reaction Time | 2-3 hours |

Step-by-Step Methodology:

-

Dissolve the crude N-tert-butanesulfinyl imine in anhydrous THF and cool the solution to -48 °C (or -78 °C for higher selectivity).

-

Add sodium borohydride portion-wise to the cooled solution.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The diastereomeric excess (d.e.) of the resulting sulfinamide can be determined by ¹H NMR or chiral HPLC analysis. Purification by column chromatography may be performed if necessary.

Step 3: Cleavage of the tert-Butanesulfinyl Group

| Reagent/Parameter | Quantity/Value |

| Diastereomerically enriched sulfinamide | 1.0 equiv |

| Hydrochloric acid (HCl) in methanol | 3-4 M |

| Temperature | Room temperature |

| Reaction Time | 1-2 hours |

Step-by-Step Methodology:

-

Dissolve the sulfinamide in methanol.

-

Add a solution of hydrochloric acid in methanol.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting hydrochloride salt of the amine can be isolated, or the free amine can be obtained by basification with an aqueous solution of sodium hydroxide followed by extraction with an organic solvent.

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution offers a green and highly selective method for separating enantiomers. This technique leverages the stereospecificity of enzymes, most commonly lipases, to catalyze the acylation of one enantiomer of a racemic amine at a much faster rate than the other.[5][6] This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1-(2-Chloro-6-fluorophenyl)ethanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine is a chiral primary amine that has emerged as a valuable and versatile building block in modern medicinal chemistry. Its unique structural features, characterized by the presence of a stereogenic center and a di-substituted phenyl ring with chloro and fluoro groups, make it a sought-after intermediate for the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this important chiral amine, offering insights for researchers and professionals in drug discovery and development.

Core Molecular Attributes

This compound is a colorless to pale yellow liquid under standard conditions. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClFN | [1] |

| Molecular Weight | 173.62 g/mol | , [1][2] |

| CAS Number | 1100575-44-7 | [2] |

| Appearance | Colorless to pale yellow liquid | General chemical supplier information |

| Storage Conditions | 2-8°C, protected from light, under an inert atmosphere | , [2][3] |

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the chiral center, the methyl protons, and the amine protons. The aromatic protons will likely appear as complex multiplets in the aromatic region due to coupling with each other and with the fluorine atom. The methine proton, adjacent to the nitrogen and the aromatic ring, will likely be a quartet due to coupling with the methyl protons. The methyl protons should appear as a doublet, coupled to the methine proton. The amine protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the presence of the halogen atoms, with characteristic isotopic patterns for chlorine-containing fragments. Alpha-cleavage, the cleavage of the bond between the chiral carbon and the methyl group, is a common fragmentation pathway for phenylethylamines.[4]

Synthesis of this compound

The asymmetric synthesis of chiral amines is a cornerstone of modern organic chemistry, with numerous methodologies developed to achieve high enantioselectivity. While a specific, detailed industrial synthesis protocol for this compound is proprietary, general and adaptable asymmetric synthesis strategies can be employed.

One common and effective approach is the asymmetric reductive amination of a prochiral ketone . This method involves the reaction of the corresponding ketone, 1-(2-chloro-6-fluorophenyl)ethan-1-one, with an ammonia source in the presence of a chiral catalyst and a reducing agent.

Figure 1: General workflow for the asymmetric reductive amination to synthesize the target chiral amine.

Experimental Protocol: Asymmetric Reductive Amination (General Procedure)

This protocol is a generalized representation and requires optimization for the specific substrate.

-

Imine Formation: The ketone, 1-(2-chloro-6-fluorophenyl)ethan-1-one, is reacted with an ammonia source (e.g., ammonia gas, ammonium salt) in a suitable solvent to form the corresponding prochiral imine. This step may be catalyzed by a Lewis acid.

-

Asymmetric Reduction: The pre-formed or in situ generated imine is then reduced in the presence of a chiral catalyst. Common catalytic systems include those based on transition metals like rhodium, iridium, or ruthenium complexed with chiral phosphine ligands. A reducing agent, typically hydrogen gas, is used to effect the reduction.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified using standard techniques such as distillation or chromatography.

The choice of chiral catalyst is critical to achieving high enantiomeric excess (e.e.) of the desired (R)-enantiomer.

Chemical Reactivity and Stability

This compound, as a primary amine, exhibits typical reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

-

Acylation: It readily reacts with acylating agents such as acid chlorides and anhydrides to form amides.

-

Alkylation: The amine can be alkylated with alkyl halides.

-

Salt Formation: As a base, it forms salts with acids.

The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring can influence the basicity of the amine compared to unsubstituted phenylethylamine.

Stability and Storage: The compound should be stored at 2-8°C, protected from light, and under an inert atmosphere to prevent degradation.[2][3] Amines can be sensitive to air and light, potentially leading to oxidation and discoloration.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of APIs.[2][5] Its stereochemistry is crucial for the biological activity of the final drug molecule, as different enantiomers can have vastly different pharmacological effects.

While specific drug candidates synthesized from this exact intermediate are often proprietary information until publicly disclosed, its structural motif is found in compounds targeting the central nervous system, such as antidepressants and antipsychotics.[2] The 2-chloro-6-fluorophenyl group can impart specific properties to the final molecule, such as influencing its binding affinity to target receptors and modifying its metabolic stability.

Figure 2: The role of this compound as a key starting material in a multi-step API synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification: Based on data for similar phenylethylamines, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable chiral building block with significant potential in the pharmaceutical industry. Its unique substitution pattern and defined stereochemistry make it an important intermediate for the synthesis of enantiomerically pure drug candidates. This guide has provided a comprehensive overview of its known properties, potential synthetic routes, and applications, serving as a foundational resource for scientists and researchers in the field of drug discovery and development. Further experimental investigation into its physical properties and reactivity will undoubtedly continue to expand its utility in the creation of novel and effective therapeutics.

References

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. [Link]

-

PubChem. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-1-(2-chloro-3-fluorophenyl)ethanamine | C8H9ClFN | CID 55273760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride | C8H10Cl2FN | CID 53484674 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine: A Comprehensive Technical Guide to Safety and Hazard Management

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Identity

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine is a substituted phenethylamine with a unique combination of functional groups that contribute to its reactivity and potential biological activity. Understanding its basic properties is the first step in a comprehensive safety assessment.

| Identifier | Value |

| IUPAC Name | (1R)-1-(2-chloro-6-fluorophenyl)ethanamine |

| CAS Number | 1000878-44-3[2] |

| Molecular Formula | C₈H₉ClFN |

| Molecular Weight | 173.62 g/mol |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid |

Hazard Assessment and GHS Classification

While a definitive GHS classification for this compound is not universally established due to the lack of comprehensive toxicological studies, an assessment based on its chemical class and available data for similar compounds suggests the following potential hazards.

Summary of Potential Hazards:

Based on the GHS classifications of structurally related phenylethylamines and aromatic amines, researchers should handle this compound with the assumption that it may possess the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

GHS Pictograms (Anticipated):

Signal Word: Warning

Toxicological Profile: An Evidence-Based Estimation

Direct toxicological data for this compound is not available. [2] Therefore, a conservative approach to risk assessment is imperative. The toxicological profile is inferred from the known hazards of its constituent chemical classes: primary aromatic amines and halogenated organic compounds.

-

Primary Aromatic Amines: This class of compounds is known for a range of toxic effects, including methemoglobinemia, and some are known or suspected carcinogens.[5][6][7] They can be readily absorbed through the skin.[6]

-

Halogenated Aromatic Compounds: The presence of chlorine and fluorine atoms can influence the metabolic pathways of the molecule, potentially leading to the formation of reactive metabolites.

-

Substituted Phenylethylamines: This broad class of compounds often exhibits psychoactive properties by interacting with the central nervous system.[8] While the specific activity of this compound is not publicly detailed, its use in the synthesis of neuroactive agents suggests it has biological activity that warrants caution.[1]

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.

Workflow for Safe Handling:

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Protocol for Laboratory Use:

-

Preparation and Pre-Work Checklist:

-

Confirm that all personnel handling the compound have read and understood the Safety Data Sheet and this guide.

-

Verify that the chemical fume hood has a current certification and is functioning correctly.

-

Ensure that appropriate PPE is available and in good condition.

-

Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

-

Have a spill kit readily available that is appropriate for amine and halogenated compounds.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended operations.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Handling and Use:

-

All manipulations of the compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

-

Use glassware and equipment that are clean, dry, and free of contaminants.

-

When transferring the material, do so slowly to avoid splashing.

-

Keep containers tightly closed when not in use.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The container should be clearly labeled with the chemical name and associated hazards.

-

Emergency Procedures

Rapid and appropriate response to an exposure or spill is critical.

Emergency Response Flowchart:

Caption: A flowchart outlining immediate actions for personnel exposure and chemical spills.

First-Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water.[9] Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Reactivity and Stability

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

-

Dispose of in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the material to enter drains or waterways.

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Conclusion

This compound is a valuable research chemical with a potential for significant hazards if not handled correctly. Due to the absence of comprehensive toxicological data, a cautious and conservative approach to safety is paramount. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 1-(2-Chloro-6-fluorophenyl)ethanamine.

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

- Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 48281.

- AK Scientific, Inc. (n.d.).

-

ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]

- Sigma-Aldrich. (2025, October 7).

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

- Angene Chemical. (2025, October 19). Safety Data Sheet: (R)-1-(4-Fluorophenyl)ethylamine.

- CymitQuimica. (2024, December 19). Safety Data Sheet: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

-

Wikipedia. (n.d.). NLX-204. Retrieved from [Link]

- Safety d

- TCI Chemicals. (2025, November 7).

Sources

- 1. This compound [myskinrecipes.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 9. diplomatacomercial.com [diplomatacomercial.com]

A Technical Guide to the Commercial Sourcing and Quality Verification of (R)-1-(2-Chloro-6-fluorophenyl)ethanamine for Pharmaceutical R&D

Executive Summary

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine is a high-value chiral building block, indispensable for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Its unique stereochemistry and substitution pattern are critical for achieving the desired pharmacological activity and safety profile in next-generation therapeutics. However, the successful integration of this intermediate into a drug development pipeline is contingent upon rigorous sourcing and uncompromising quality control. This guide provides an in-depth framework for researchers, chemists, and supply chain professionals to navigate the commercial landscape, evaluate suppliers, and implement a self-validating quality control system to ensure the identity, purity, and, most critically, the enantiomeric integrity of this starting material.

The Strategic Importance of this compound in Drug Discovery

The utility of this compound stems from its precise three-dimensional structure. In drug design, enantiomeric purity is not a matter of preference but a fundamental requirement for specificity. The specific (R)-configuration of this amine is often the key that fits a specific biological lock—typically a receptor or enzyme active site—while its (S)-enantiomer may be inactive or, in some cases, elicit off-target effects. The chloro- and fluoro-substituents on the phenyl ring further modulate the molecule's electronic properties and lipophilicity, which can enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic profiles of the final API.[2][3]

This amine serves as a crucial intermediate in the synthesis of compounds for treating neurological and psychiatric disorders, where precise receptor interaction is paramount.[1]

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1100575-44-7 | [1][4] |

| Molecular Formula | C₈H₉ClFN | [1][5] |

| Molecular Weight | 173.62 g/mol | [1][4][6] |

| Appearance | Varies (Typically a liquid or low-melting solid) | N/A |

| Typical Storage | 2-8°C, under inert gas, protected from light | [1][4] |

Navigating the Commercial Supply Chain

The procurement of a specialized chiral intermediate like this compound requires a multi-faceted strategy. Suppliers range from catalog companies offering research-scale quantities to large-scale custom synthesis and contract manufacturing organizations (CMOs).

Causality in Supplier Selection: The choice of supplier is dictated by the stage of development. For early-stage discovery, speed and availability of small quantities are key. For preclinical and clinical development, the supplier's quality management system (QMS), regulatory compliance (e.g., cGMP capabilities), and ability to scale up production become the dominant factors. A low price from an unvetted supplier can introduce significant risk, potentially compromising months or years of research due to poor quality or batch-to-batch inconsistency.

Caption: A sequential, decision-gated workflow for incoming material validation.

Protocol 1: Identity Verification via NMR and HRMS

-

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) confirms its elemental composition with high precision.

-

Methodology (¹H NMR):

-

Dissolve ~5 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: Look for a quartet corresponding to the methine proton (CH), a doublet for the methyl group (CH₃), and complex multiplets in the aromatic region, showing characteristic splitting from the fluorine and chlorine substituents.

-

-

Methodology (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Expected Result: The measured monoisotopic mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated exact mass (174.0480). [7]

-

Protocol 2: Enantiomeric Purity Determination via Chiral HPLC

-

Rationale: This is the most critical test. Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard reverse-phase HPLC. [8]A Chiral Stationary Phase (CSP) is required, which creates a temporary diastereomeric complex with each enantiomer, allowing them to be resolved. [9][10]* Methodology (Method Development Approach):

-

Column Screening: Screen the sample on multiple CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak AD-H or Chiralcel OD-H) are a robust starting point for amines.

-

Mobile Phase: Begin with a simple mobile phase system, such as a mixture of hexane/isopropanol or hexane/ethanol, with a small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) to improve peak shape.

-

Initial Run: Inject a solution of the sample and run an isocratic method (e.g., 90:10 Hexane:IPA).

-

Optimization: Adjust the ratio of the alcohol modifier to improve resolution. Lowering the percentage of alcohol generally increases retention time and can improve separation.

-

Quantification: Once baseline separation is achieved, integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (% ee) as follows: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

-

-

Self-Validation: The protocol is self-validating because a successful separation will clearly show two distinct peaks if the racemate is present, or one major peak with a potential trace of the undesired enantiomer, providing a direct, quantitative measure of chiral purity. [11] Table 3: Example Chiral HPLC Data

| Enantiomer | Retention Time (min) | Area (%) | Specification |

| (R)-enantiomer | 8.52 | 99.85 | > 99.5% |

| (S)-enantiomer | 10.21 | 0.15 | < 0.5% |

| Enantiomeric Excess | N/A | 99.7% ee | ≥ 99.0% ee |

Best Practices for Storage and Handling

To maintain the integrity of this compound, strict adherence to storage and handling protocols is necessary.

-

Storage: The compound should be stored at refrigerated temperatures (2-8°C) as recommended by suppliers. [1][4]It must be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. Protection from light is also advised to prevent photochemical degradation. [1]* Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the material in a well-ventilated area or a chemical fume hood. As this is a primary amine, it is basic and should be considered corrosive. Refer to the specific Material Safety Data Sheet (MSDS) from the supplier for detailed hazard information.

Conclusion

The successful use of this compound in a research or manufacturing setting is a function of diligent sourcing and rigorous, evidence-based quality control. By moving beyond reliance on supplier documentation and implementing an in-house, self-validating analytical workflow, organizations can ensure the chemical and stereochemical integrity of this critical building block. This proactive approach to quality assurance is fundamental to the principles of good science and is an essential component for the development of safe and effective pharmaceuticals.

References

-

This compound. MySkinRecipes. [Link]

-

1-(2-Chloro-6-fluorophenyl)ethanamine Suppliers, Manufacturers & Traders. Chemsrc. [Link]

-

Analytical Method Summaries. TestAmerica. [Link]

-

1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. MySkinRecipes. [Link]

-